![molecular formula C19H18ClNO3 B11182417 3-(4-Chlorobenzyl)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione](/img/structure/B11182417.png)
3-(4-Chlorobenzyl)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with chlorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl and methoxyphenyl groups can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
3-[(4-chlorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, such as drug development for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-fluorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione
- 3-[(4-bromophenyl)methyl]-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione
- 3-[(4-methylphenyl)methyl]-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione
Uniqueness
Compared to similar compounds, 3-[(4-chlorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H18ClNO3 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H18ClNO3/c1-24-17-8-4-14(5-9-17)12-21-18(22)11-15(19(21)23)10-13-2-6-16(20)7-3-13/h2-9,15H,10-12H2,1H3 |
InChI Key |
APKOEDLABXBPPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.